1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-
Description
The compound 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- features a benzimidazole core substituted at the 2-position with a phenyl ring bearing a bromine atom at position 5 and a benzyloxy (phenylmethoxy) group at position 2 (Figure 1). This structural motif is significant in medicinal chemistry due to the benzimidazole scaffold’s versatility in interacting with biological targets.
Structure
3D Structure
Properties
CAS No. |
62871-40-3 |
|---|---|
Molecular Formula |
C20H15BrN2O |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-(5-bromo-2-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H15BrN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23) |
InChI Key |
QQLDYVZWIRVTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Schiff Base Formation : The aldehyde group of 5-bromo-2-(phenylmethoxy)benzaldehyde reacts with the primary amine group of o-phenylenediamine, forming an imine intermediate.
-
Oxidative Cyclization : The oxidizing agent promotes intramolecular cyclization, eliminating water and forming the benzimidazole ring.
The general reaction scheme is:
where Ar = 5-bromo-2-(phenylmethoxy)phenyl.
Optimized Synthetic Protocol for 1H-Benzimidazole, 2-[5-Bromo-2-(Phenylmethoxy)Phenyl]-
Materials and Reaction Conditions
Stepwise Procedure
-
Mixing Reactants : Combine the aldehyde, o-phenylenediamine, and Na₂S₂O₅ in the solvent mixture.
-
Stirring : Agitate the mixture until completion (monitored via TLC).
-
Workup : Filter the precipitate, wash with n-hexane and water, and dry under vacuum.
-
Purification : Recrystallize from ethanol or purify via silica gel chromatography (chloroform:methanol = 98:2).
Yield and Physical Properties
Structural Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data (Hypothetical)
While no crystallographic data for this specific compound are available, analogous 2-arylbenzimidazoles exhibit monoclinic crystal systems with π-π stacking interactions between benzimidazole rings.
Comparative Analysis of Synthetic Methods
| Method | Oxidizing Agent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Na₂S₂O₅ | Sodium metabisulfite | Ethanol:water | 25 | 82 | 98 |
| NaHSO₃ | Sodium bisulfite | Ethanol | Reflux | 75 | 95 |
| DMC (Dimethyl carbonate) | – | DMSO | 140 | 65 | 90 |
Key Observations :
-
Room-temperature methods using Na₂S₂O₅ offer superior yields and milder conditions.
-
High-temperature alkylation (e.g., with DMC) is less efficient for aryl-substituted benzimidazoles.
Challenges and Mitigation Strategies
Side Reactions
Solubility Issues
The benzyloxy group reduces solubility in polar solvents.
Scalability and Industrial Relevance
The Na₂S₂O₅-mediated method is scalable to kilogram-scale production, with >80% yield reproducibility in pilot studies. Green chemistry metrics (E-factor = 0.7) highlight its environmental feasibility compared to traditional HCl-mediated cyclizations .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. For example:
-
Reaction with arylboronic acids : Under Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the bromo group can be replaced with aryl or heteroaryl groups.
Example : Reaction with 4-cyanophenylboronic acid yields 2-[5-(4-cyanophenyl)-2-(phenylmethoxy)phenyl]-1H-benzimidazole .
| Substrate | Boronic Acid | Catalyst | Yield (%) | Product |
|---|---|---|---|---|
| Target compound | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | 82 | 5-(4-Cyanophenyl)-substituted derivative |
Nucleophilic Aromatic Substitution
The electron-withdrawing benzimidazole core and benzyloxy group activate the bromine for nucleophilic displacement under specific conditions:
-
Ammonia/amine substitution : Heating with liquid ammonia or amines (e.g., methylamine) in the presence of CuI/ligands replaces bromine with amino groups .
Example : Treatment with methylamine yields 2-[5-(methylamino)-2-(phenylmethoxy)phenyl]-1H-benzimidazole.
| Nucleophile | Conditions | Yield (%) | Product |
|---|---|---|---|
| Methylamine | CuI, DMF, 80°C, 12 h | 65 | 5-Methylamino-substituted derivative |
Deprotection of Benzyloxy Group
The benzyloxy (O-Bn) group can be cleaved via hydrogenolysis or acidic conditions to generate a phenolic hydroxyl group:
-
Hydrogenolysis : H₂ gas and Pd/C catalyst in ethanol remove the benzyl group, yielding 2-[5-bromo-2-hydroxyphenyl]-1H-benzimidazole .
-
Acidic cleavage : HBr in acetic acid also achieves deprotection at elevated temperatures .
| Method | Conditions | Yield (%) | Product |
|---|---|---|---|
| H₂/Pd/C | EtOH, RT, 6 h | 90 | Phenolic derivative |
| HBr/AcOH | 80°C, 3 h | 85 | Phenolic derivative |
Electrophilic Substitution on the Benzimidazole Core
The benzimidazole ring undergoes electrophilic substitution at positions 5 and 6 (activated by the adjacent nitrogen atoms):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 6, depending on directing effects .
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5- or 6- | 70 |
| Sulfonation | H₂SO₄ (fuming), 100°C | 5- or 6- | 60 |
Functionalization via Alkylation/Acylation
The benzimidazole NH group can be alkylated or acylated under basic conditions:
-
Methylation : CH₃I in DMF with K₂CO₃ yields 1-methyl-2-[5-bromo-2-(phenylmethoxy)phenyl]-benzimidazole .
-
Acetylation : Acetyl chloride in pyridine introduces an acetyl group at the NH position .
| Reagent | Conditions | Yield (%) | Product |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 4 h | 75 | 1-Methyl derivative |
| Acetyl chloride | Pyridine, RT, 2 h | 80 | 1-Acetyl derivative |
Oxidative Coupling Reactions
Sodium metabisulfite (Na₂S₂O₅) facilitates oxidative coupling with aldehydes to form bis-benzimidazole derivatives, as seen in related compounds .
Scientific Research Applications
Chemistry
In synthetic chemistry, 1H-Benzimidazole derivatives serve as essential building blocks for creating more complex molecules. They undergo various chemical reactions, including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Typically reduced using lithium aluminum hydride.
- Substitution : Nucleophilic substitution is common at the bromo group.
These reactions allow for the modification of the compound to explore new derivatives with enhanced properties.
Biology
The biological activities of benzimidazole derivatives are well-documented, particularly in antimicrobial and antifungal research. The specific compound has shown potential in the following areas:
- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1H-Benzimidazole Derivative | 4 | Staphylococcus aureus |
| 1H-Benzimidazole Derivative | 8 | Streptococcus faecalis |
| 1H-Benzimidazole Derivative | 16 | Methicillin-resistant Staphylococcus aureus |
- Antifungal Activity : The compound has also been evaluated against fungi like Candida albicans, showing moderate activity with MIC values indicating potential as an antifungal agent.
Medicine
The anticancer properties of benzimidazole derivatives have been widely studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication. For example, compounds similar to 1H-Benzimidazole have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231).
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Study A | MDA-MB-231 | 21.93 |
| Study B | RPMI 8402 | >100 |
Industry
In industrial applications, compounds like 1H-Benzimidazole are utilized in the development of new materials with specific properties, such as polymers and dyes. Their unique chemical structure allows for tailored functionalities that can enhance material performance.
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology investigated a series of benzimidazole derivatives for their antiproliferative effects against cancer cell lines. The findings revealed that specific structural modifications significantly enhanced anticancer activity, with one derivative exhibiting an IC50 value of 16.38 μM against MDA-MB-231 cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on various benzimidazole derivatives showed promising results against bacterial strains. For instance, a derivative exhibited an MIC of 4 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways . The presence of the bromine atom and phenylmethoxy group enhances its binding affinity to these molecular targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the phenyl ring or benzimidazole core. A comparative overview is provided in Table 1 .
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
*Estimated based on substituent contributions.
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (e.g., target compound vs. 2-(2-butoxy-5-chlorophenyl)-1H-benzimidazole ) may enhance target binding in hydrophobic pockets.
- Benzyloxy vs. Alkoxy : The benzyloxy group in the target compound increases steric bulk and aromatic interactions compared to propoxy or butoxy derivatives .
Physicochemical Properties
- Lipophilicity : The benzyloxy group increases logP (~5.2) compared to propoxy (logP 4.78 ) or hydroxy derivatives (logP ~2.5 ).
- Solubility : Polar substituents (e.g., -OH ) improve aqueous solubility, whereas bromine and benzyloxy reduce it, necessitating formulation optimization.
- Thermal Stability : Crystallographic studies (e.g., ) indicate that bulky substituents like benzyloxy may disrupt crystal packing, lowering melting points.
Biological Activity
1H-Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- is a notable member of this class, exhibiting potential therapeutic applications across various disease states, particularly in oncology and antimicrobial treatments.
Structural Characteristics
The structural features of benzimidazole derivatives, including electron-rich nitrogen heterocycles, facilitate interactions with a wide range of biological targets. These compounds can form hydrogen bonds, aromatic interactions, and van der Waals forces, which enhance their pharmacological profiles . The specific substitution patterns on the benzimidazole core significantly influence their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance:
- Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. The compound 2-phenoxymethylbenzimidazole showed potent inhibition of DNA Topo I with an IC50 value of 14.1 μmol/L .
- Cytotoxicity : Research indicates that certain benzimidazole derivatives exhibit strong cytotoxic effects against various cancer cell lines. For example, one study reported that a derivative displayed significant cytotoxicity against K562 leukemia cells at concentrations as low as 2.68 μmol/L .
Antimicrobial Activity
Benzimidazole derivatives also demonstrate promising antimicrobial properties. For instance:
- A study synthesized several 5-bromo-2-aryl benzimidazoles that were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated that these compounds could serve as potential leads for developing new antibiotics.
Study on Topoisomerase Inhibitors
In a comprehensive study involving 18 synthesized 2,5'-bi-1H-benzimidazole derivatives, researchers assessed their cytotoxicity and topoisomerase inhibitory activity. The findings revealed that specific substitutions significantly enhanced both activities, emphasizing the importance of structural modifications in optimizing therapeutic efficacy .
Anticancer Efficacy in vitro
A detailed investigation into the anticancer effects of benzimidazole derivatives demonstrated that compounds with specific substituents exhibited enhanced anti-proliferative activity against human cervical and breast cancer cell lines. Notably, compounds with electron-donating groups showed improved binding affinity to target proteins involved in cancer progression .
Data Summary
| Activity | Compound | IC50/EC50 Value | Target/Mechanism |
|---|---|---|---|
| Topoisomerase Inhibition | 2-Phenoxymethylbenzimidazole | 14.1 μmol/L | DNA Topo I |
| Cytotoxicity | Compound from K562 leukemia study | 2.68 μmol/L | Induces intrinsic apoptotic pathway |
| Antibacterial | 5-Bromo-2-aryl benzimidazoles | Varies | Gram-positive and Gram-negative bacteria |
Q & A
Q. What are the optimized synthetic routes for preparing 1H-benzimidazole derivatives with bromo and phenylmethoxy substituents?
Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. For example, phenoxymethyl-substituted benzimidazoles are synthesized by reacting substituted phenols with benzimidazole precursors in the presence of trifluoroacetic acid as a catalyst. Catalyst optimization (e.g., 3.0 mol% under reflux) is critical for yield improvement . Characterization via IR spectroscopy (C-Br stretching at ~532 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.24–8.30 ppm) confirms structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer: Elemental analysis (C, H, N) should match calculated values within ±0.3%. High-resolution mass spectrometry (HRMS) and chromatographic techniques (HPLC) are used to assess purity. For example, discrepancies in elemental analysis (e.g., calculated C: 72.60% vs. observed C: 72.52%) indicate potential impurities .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer: Antimicrobial activity can be tested using broth microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli), with MIC (minimum inhibitory concentration) values reported in µg/mL. Anticancer activity is assessed via MTT assays using cell lines like HeLa or MCF-7, with IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and Mercury resolve structural ambiguities in benzimidazole derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) data refined using SHELXL provides bond lengths and angles (e.g., C-Br bond ~1.89 Å). Mercury software visualizes packing patterns and intermolecular interactions (e.g., π-π stacking or hydrogen bonding) to explain stability or reactivity . For example, thiophene-substituted benzimidazoles show distinct packing due to halogen bonding .
Q. How do substituent modifications (e.g., bromo vs. methoxy groups) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic synthesis of analogs. For instance, replacing bromo with methoxy groups reduces electrophilicity, potentially decreasing antimicrobial potency. Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like USP25/28 enzymes . Bioactivity data should be statistically analyzed (e.g., ANOVA) to confirm significance .
Q. How can researchers address contradictions in spectral data during characterization?
Methodological Answer: Overlapping NMR signals (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC). For example, ¹H-¹³C HSQC distinguishes methoxy (δ 3.8–4.0 ppm, ¹³C ~55 ppm) from aryl protons. Conflicting IR data (e.g., unexpected C=O stretches) may indicate byproducts, necessitating column chromatography .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly under similar conditions?
Contradiction Source: Catalyst loading and solvent purity are critical. shows yields plateau at 3.0 mol% catalyst; exceeding this does not improve yields due to side reactions. Impure solvents (e.g., moisture in DMF) can deactivate catalysts, leading to inconsistent results .
Q. How to reconcile discrepancies in biological activity across studies?
Contradiction Source: Variations in assay protocols (e.g., incubation time, cell passage number) affect reproducibility. Standardizing conditions (e.g., 24-hour incubation at 37°C) and using positive controls (e.g., ciprofloxacin for antimicrobial tests) improves reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
